![molecular formula C20H28N6O3S B2945241 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 920440-44-4](/img/structure/B2945241.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a critical component of the B-cell receptor signaling pathway.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel benzamides and their metal complexes, including compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide. These studies include the synthesis of various benzamide derivatives through the condensation of benzamide, piperidine, and substituted benzaldehydes. Structural features were determined using analytical and spectroscopic methods, showing that copper complexes exhibit better antibacterial activities than free ligands against several bacterial strains (E. Khatiwora et al., 2013).
Molecular Interactions
Molecular interaction studies have been conducted to understand how related compounds interact with receptors, employing conformational analysis and quantitative structure-activity relationship models. These studies help elucidate the binding interactions with receptors and contribute to the design of more effective compounds (J. Shim et al., 2002).
Bioactivity Studies
Benzamide derivatives have been evaluated for their bioactivity, including antibacterial, antifungal, and antitumor activities. The study of novel benzamides and their metal complexes against various bacterial strains provides insights into their potential applications in treating infections (E. Khatiwora et al., 2013).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of anaplastic lymphoma kinase inhibitors, including structurally related compounds, offers valuable information on the clearance mechanisms and the impact of enzymatic hydrolysis on compound stability and efficacy (Y. Teffera et al., 2013).
Impurity Identification and Synthesis
Studies on the identification, isolation, and synthesis of impurities in drug batches, such as Repaglinide, have been conducted. These research efforts are crucial for ensuring drug purity and safety (Prasad Kancherla et al., 2018).
Anti-Fatigue Effects
Research on the synthesis and anti-fatigue effects of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, provides insights into their potential therapeutic applications for enhancing physical endurance (Xianglong Wu et al., 2014).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c27-20(21-15-19-22-23-24-26(19)17-7-3-1-4-8-17)16-9-11-18(12-10-16)30(28,29)25-13-5-2-6-14-25/h9-12,17H,1-8,13-15H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODSTEDNHVXWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.